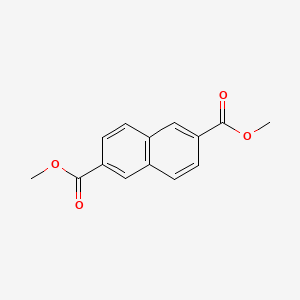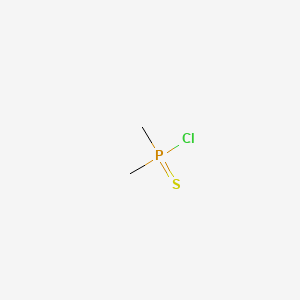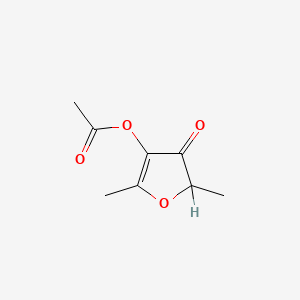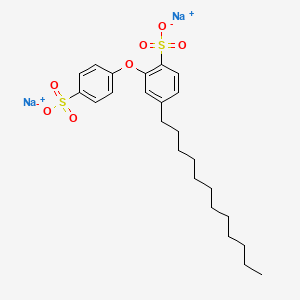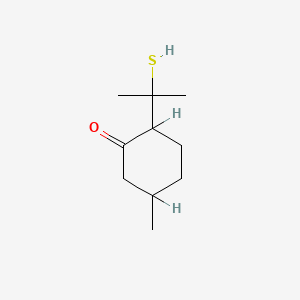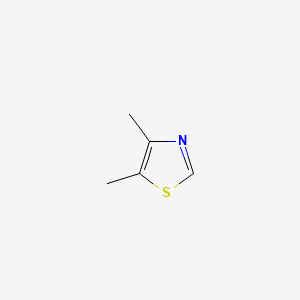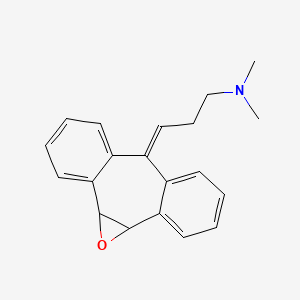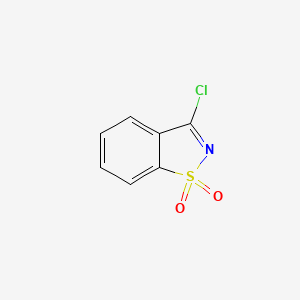![molecular formula C11H9BrN2O3S B1345266 Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate CAS No. 952182-83-1](/img/structure/B1345266.png)
Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions where different functional groups are introduced to a core structure. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, indicating that similar conditions could potentially be used for synthesizing the compound of interest . Additionally, the synthesis of ethyl 4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates through a one-pot Biginelli reaction suggests that a similar approach might be applicable for the target compound .
Molecular Structure Analysis
Crystal structure determination by X-ray diffraction (XRD) is a common method for analyzing the molecular structure of compounds. For example, the crystal structures of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were determined, which could provide a precedent for the determination of the crystal structure of the compound . The molecular structure can also be analyzed using spectroscopic methods such as NMR, UV-Vis, FT-IR, and Mass spectroscopy, as demonstrated in the study of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate .
Chemical Reactions Analysis
The reactivity of similar compounds can be inferred from their behavior in chemical reactions. For example, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate to give ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates under neutral or acidic conditions suggests that the bromo and pyrimidinyl groups in the compound of interest may also undergo similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized in several studies. For instance, the electrochromic properties of conducting copolymers of 2-[(3-thienylcarbonyl)oxy]ethyl 3-thiophene carboxylate with thiophene and pyrrole were investigated, which could provide insights into the electronic properties of the compound . Additionally, the antioxidant activity of ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates was screened, indicating that the compound of interest may also possess biological activity .
Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Summary of Application : Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate is used in pharmaceutical research . It’s often used in the synthesis of various bioactive compounds .
- Results or Outcomes : While specific results or outcomes would depend on the individual study, compounds like this one are generally used in the development of new drugs or treatments .
-
Inhibitors of SARS-CoV-2
- Summary of Application : Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate analogues have been studied as potential inhibitors of SARS-CoV-2 .
- Methods of Application : This involves molecular dynamics simulation, QSAR, DFT, molecular docking, ADMET, and synthesis .
- Results or Outcomes : The specific outcomes of these studies are not provided in the source, but the research indicates potential for these compounds in the treatment of SARS-CoV-2 .
-
Proteomics Research
- Summary of Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application can vary greatly depending on the specific research context. Typically, this compound would be used in a laboratory setting, following strict safety and procedural guidelines .
- Results or Outcomes : While specific results or outcomes would depend on the individual study, compounds like this one are generally used in the development of new drugs or treatments .
-
Pharmacologically Active Decorated Six-Membered Diazines
- Summary of Application : Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate is used in the synthesis of pharmacologically active decorated six-membered diazines .
- Methods of Application : This involves various synthetic approaches applied in preparing pharmacologically active decorated diazines .
- Results or Outcomes : These compounds have been reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
-
Proteomics Research
- Summary of Application : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Methods of Application : The specific methods of application can vary greatly depending on the specific research context. Typically, this compound would be used in a laboratory setting, following strict safety and procedural guidelines .
- Results or Outcomes : While specific results or outcomes would depend on the individual study, compounds like this one are generally used in the development of new drugs or treatments .
-
Pharmacologically Active Decorated Six-Membered Diazines
- Summary of Application : Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate is used in the synthesis of pharmacologically active decorated six-membered diazines .
- Methods of Application : This involves various synthetic approaches applied in preparing pharmacologically active decorated diazines .
- Results or Outcomes : These compounds have been reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 3-(5-bromopyrimidin-2-yl)oxythiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c1-2-16-10(15)9-8(3-4-18-9)17-11-13-5-7(12)6-14-11/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKVNDCHTCXKET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)OC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

